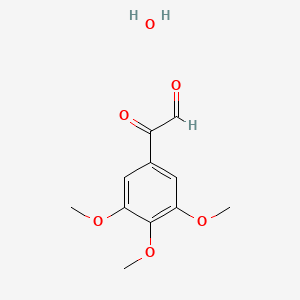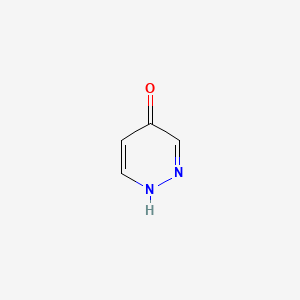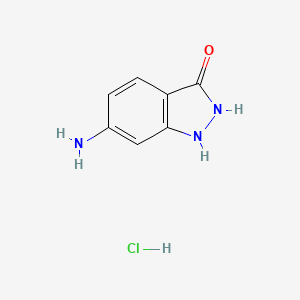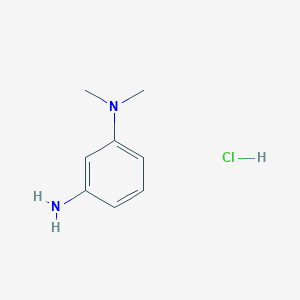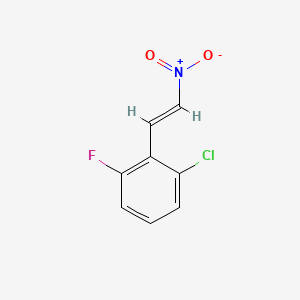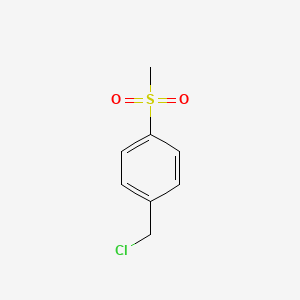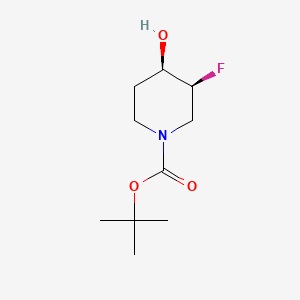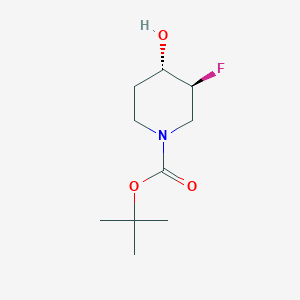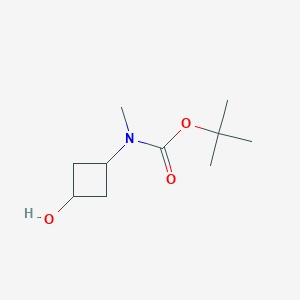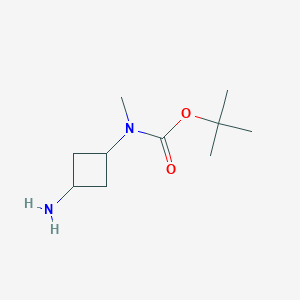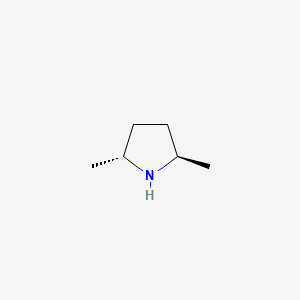
(2R,5R)-2,5-dimethylpyrrolidine
説明
“(2R,5R)-2,5-Dimethylpyrrolidine” is a chemical compound with the molecular formula C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da . It is also known by its systematic name, (2R,5R)-2,5-Dimethylpyrrolidine .
Molecular Structure Analysis
The molecular structure of “(2R,5R)-2,5-dimethylpyrrolidine” is represented by the SMILES notationC[C@@H]1CCC@HC . The compound has two defined stereocentres . Physical And Chemical Properties Analysis
The compound has a density of approximately 0.8±0.1 g/cm3 . It has a boiling point of 106.5±0.0 °C at 760 mmHg . The vapour pressure is 28.2±0.2 mmHg at 25°C , and the enthalpy of vaporization is 34.5±3.0 kJ/mol . The flash point is 7.2±0.0 °C .科学的研究の応用
- Antiviral Agents: Researchers have investigated (2R,5R)-2,5-dimethylpyrrolidine derivatives as potential antiviral agents. For instance, (2R,5R)-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine (a related compound) has shown promising inhibitory activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV) in vitro.
Amino Acid Synthesis:
特性
IUPAC Name |
(2R,5R)-2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348946 | |
| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-2,5-dimethylpyrrolidine | |
CAS RN |
39713-72-9, 62617-70-3 | |
| Record name | 2,5-Dimethylpyrrolidine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylpyrrolidine, (2R,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062617703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62617-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPYRROLIDINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9252709XHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-DIMETHYLPYRROLIDINE, (2R,5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5354Q1C1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the specific stereochemistry of (2R,5R)-2,5-dimethylpyrrolidine important?
A1: The chirality of (2R,5R)-2,5-dimethylpyrrolidine is crucial for its role as a chiral auxiliary. In asymmetric synthesis, the goal is often to create a molecule with a specific stereocenter (a carbon atom with four different groups attached). By using a chiral auxiliary like (2R,5R)-2,5-dimethylpyrrolidine, chemists can influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer (mirror image) over the other. This is particularly important in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. [, ]
Q2: How is (2R,5R)-2,5-dimethylpyrrolidine used in organic synthesis?
A2: One common use of (2R,5R)-2,5-dimethylpyrrolidine is in the formation of chiral enamines. [] Enamines are versatile intermediates in organic synthesis, and their chirality, influenced by the (2R,5R)-2,5-dimethylpyrrolidine, can be transferred to the final product. For example, researchers have used (2R,5R)-2,5-dimethylpyrrolidine-derived enamines in the synthesis of 2-substituted 2-alkoxycarbonylcycloalkanones. []
Q3: Have there been any challenges in using (2R,5R)-2,5-dimethylpyrrolidine as a chiral auxiliary?
A3: While (2R,5R)-2,5-dimethylpyrrolidine has shown promise in asymmetric synthesis, there have been challenges in achieving high enantioselectivity in some reactions. For instance, in the alkylation of extended enolates derived from (2R,5R)-2,5-dimethylpyrrolidine enamines, only modest enantiomeric excesses (up to 33% ee) were observed. [] This suggests that the steric hindrance imposed by the two methyl groups on the pyrrolidine ring might hinder the approach of reactants in some cases, limiting the overall stereochemical control.
Q4: Are there alternative synthetic routes for (2R,5R)-2,5-dimethylpyrrolidine?
A4: Yes, researchers have developed improved synthetic routes for (−)-(2R,5R)-2,5-dimethylpyrrolidine to address potential limitations in its accessibility. [] These improved syntheses are crucial for further exploring the utility of this chiral auxiliary in diverse chemical transformations and for potentially scaling up its production for broader applications in asymmetric synthesis.
Q5: Beyond enamine formation, are there other applications of (2R,5R)-2,5-dimethylpyrrolidine?
A5: Researchers have investigated the use of (2R,5R)-2,5-dimethylpyrrolidine in Claisen rearrangements, specifically the fluoroacetamide acetal Claisen rearrangement of N-fluoroacetyl-trans-(2R,5R)-2,5-dimethylpyrrolidine. [] This highlights the potential for exploring the utility of this compound beyond enamine chemistry and in developing new methodologies for synthesizing complex molecules with specific stereochemical configurations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



